Isoform Selectivity: AC-55649 vs. AM-580 (Pan-Agonist) vs. RARβ1/RARα
AC-55649 demonstrates ~100-fold functional selectivity for RARβ2 over RARβ1 and RARα, whereas the pan-agonist AM-580 shows non-selective activation. This selectivity is quantified by pEC50 values derived from cell-based transcriptional assays [1].
| Evidence Dimension | pEC50 (functional activity) at human RAR isoforms |
|---|---|
| Target Compound Data | pEC50 = 6.9 at RARβ2 |
| Comparator Or Baseline | pEC50 = 5.7 at RARβ1; pEC50 = 5.6 at RARα; AM-580: EC50 = 7.7 μM at RARβ2 with non-selective activation |
| Quantified Difference | ~100-fold selectivity for RARβ2 over RARβ1 and RARα; AC-55649 EC50 = 6.9 μM vs AM-580 EC50 = 7.7 μM |
| Conditions | Functional intact cell-based screening assay using NIH3T3 cells transfected with human RAR isoforms |
Why This Matters
This selectivity profile ensures that AC-55649 uniquely activates RARβ2 without confounding cross-activation of RARβ1 or RARα, making it essential for studies requiring isoform-specific readouts.
- [1] Lund, B. W., Piu, F., Gauthier, N. K., Eeg, A., Currier, E., Sherbukhin, V., Brann, M. R., Hacksell, U., & Olsson, R. (2005). Discovery of a potent, orally available, and isoform-selective retinoic acid β2 receptor agonist. Journal of Medicinal Chemistry, 48(24), 7517–7519. View Source
